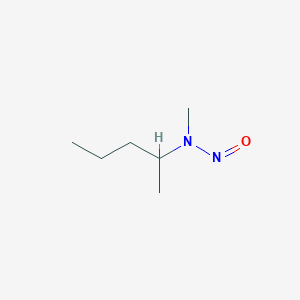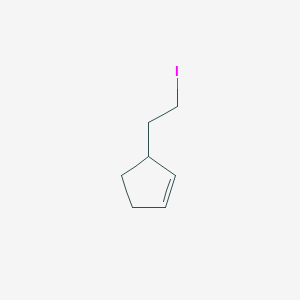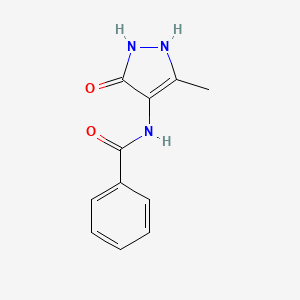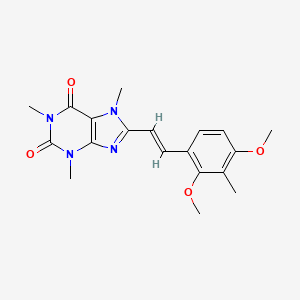
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with dimethoxy and methyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine typically involves the following steps:
Starting Materials: The synthesis begins with caffeine and 2,4-dimethoxy-3-methylbenzaldehyde.
Reaction: A Wittig reaction is employed to form the styryl group. This involves the reaction of the benzaldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to ethyl-substituted caffeine derivatives.
Substitution: Formation of various substituted caffeine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a model compound to study the effects of styryl substitution on caffeine’s chemical properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and cancer treatment.
作用机制
The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with adenosine receptors, similar to caffeine, but with altered binding affinity due to the styryl substitution.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
8-Styrylcaffeine: A simpler derivative without the dimethoxy and methyl substitutions.
8-(2,4-Dimethoxystyryl)caffeine: Lacks the methyl group on the styryl moiety.
8-(3-Methylstyryl)caffeine: Lacks the dimethoxy groups on the styryl moiety.
Uniqueness
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is unique due to the combined presence of dimethoxy and methyl groups on the styryl moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
155271-25-3 |
|---|---|
分子式 |
C19H22N4O4 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-11-13(26-5)9-7-12(16(11)27-6)8-10-14-20-17-15(21(14)2)18(24)23(4)19(25)22(17)3/h7-10H,1-6H3/b10-8+ |
InChI 键 |
ROUAPUNGPKQONG-CSKARUKUSA-N |
手性 SMILES |
CC1=C(C=CC(=C1OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
规范 SMILES |
CC1=C(C=CC(=C1OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


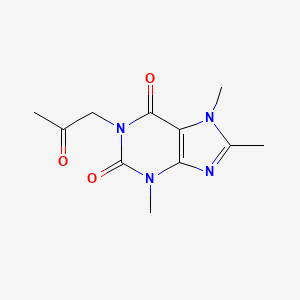

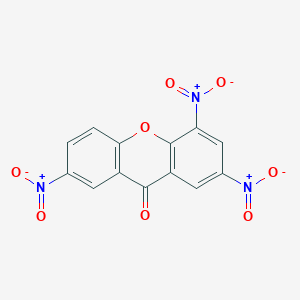
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)
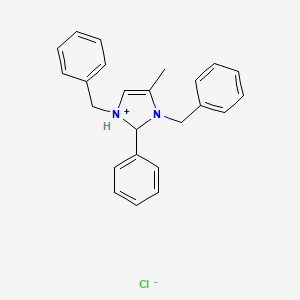
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
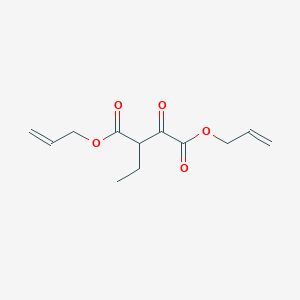

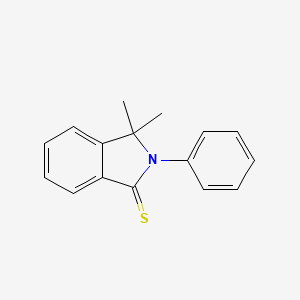
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
